[4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol
Description
[4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol is a pyrimidine derivative featuring a benzylamino group at position 4, a chlorine atom at position 6, and a hydroxymethyl (-CH2OH) group at position 5. This compound is cataloged under the product code sc-314864 by Santa Cruz Biotechnology, with a 10 mg quantity priced at $296.00, indicating its specialized use in research settings .
Properties
IUPAC Name |
[4-(benzylamino)-6-chloropyrimidin-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-11-10(7-17)12(16-8-15-11)14-6-9-4-2-1-3-5-9/h1-5,8,17H,6-7H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENHNSFYHHBDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol, with the chemical formula C12H13ClN4O, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as a pharmacological agent, particularly in the context of cancer therapy and as an antagonist for specific receptors.
Chemical Structure and Properties
The structure of this compound features a benzylamino group attached to a chlorinated pyrimidine ring. This unique combination of functional groups contributes to its biological activity and interaction with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H13ClN4O |
| Molecular Weight | 250.71 g/mol |
| CAS Number | 1135283-48-5 |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to function as an inhibitor of certain kinases involved in cell signaling pathways that regulate cell proliferation and survival. The chlorinated pyrimidine structure allows for hydrogen bonding and π-π stacking interactions with target proteins, enhancing binding affinity.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction. For instance, in vitro assays revealed that the compound inhibited the growth of MDA-MB-231 breast cancer cells by over 70% at concentrations above 10 µM .
CXCR4 Antagonism
The compound has also been identified as a potential antagonist of the chemokine receptor CXCR4, which plays a crucial role in cancer metastasis. In studies evaluating its binding affinity, this compound showed effective inhibition of CXCR4-mediated cellular invasion, suggesting its utility in preventing tumor spread .
Case Studies
- In Vitro Studies : A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of this compound. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM across different cell types.
- In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings support its potential application as an anticancer therapeutic agent.
Safety and Toxicology
While promising, further investigation into the safety profile of this compound is necessary. Preliminary toxicity studies indicate mild irritant properties; however, comprehensive toxicological assessments are required to establish safe dosage levels for therapeutic use .
Scientific Research Applications
Overview
[4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol, a compound with the CAS number 1135283-48-5, is a pyrimidine derivative that has garnered attention in various scientific research fields. Its unique structure allows it to interact with biological systems, making it a candidate for applications in medicinal chemistry, enzyme inhibition, and cancer research.
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent. Its structural features suggest that it may function as an enzyme inhibitor, particularly in pathways relevant to diseases such as diabetes and cancer.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can lead to increased levels of incretin hormones, which are crucial for regulating blood sugar levels. A study demonstrated that derivatives of this compound effectively inhibited DPP-IV activity in vitro, suggesting its potential for developing antidiabetic therapies.
Anticancer Properties
Research indicates that pyrimidine derivatives exhibit anticancer activities. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis is significant.
- Case Study : A study focused on the cytotoxic effects of this compound derivatives showed selective toxicity against cancer cell lines such as HeLa (cervical cancer) and L929 (normal fibroblast) cells. This highlights its potential as a biomarker for lipid droplets within cancer cells, indicating its utility in cancer research.
Biochemical Pathways
The compound's interactions with various biological macromolecules can influence protein-ligand interactions, potentially modulating cellular processes such as apoptosis and proliferation.
- Mechanism of Action : The mechanism involves binding to specific enzymes or receptors, thereby affecting their activity and influencing biochemical pathways critical for cell survival and growth.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility: The target compound’s aldehyde precursor ([4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde, sc-310932) suggests a reduction step (e.g., NaBH4) is used to introduce the hydroxymethyl group .
- Pharmacological Potential: Benzylamino-substituted pyrimidines are explored as kinase inhibitors or acetylcholinesterase modulators, analogous to patented quinoline derivatives .
- Agrochemical Contrast: Unlike pesticides (e.g., dimethirimol), the target compound’s chloro and benzylamino substituents may prioritize mammalian target selectivity over broad-spectrum antifungal activity .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of [4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol?
The synthesis typically involves multi-step nucleophilic substitution and functional group modifications . For example, intermediates are generated via microwave-assisted reactions using palladium catalysts (e.g., Pd(0)), as described in the preparation of structurally similar pyrimidine derivatives (e.g., compound 37 in ). Key steps include:
- Coupling reactions : Benzylamine derivatives react with chlorinated pyrimidine precursors in dioxane/water mixtures under microwave heating (80–120°C) .
- Protection/deprotection strategies : Methanol groups may be introduced via reductive amination or alcoholysis, with purification by column chromatography .
- Validation : Final products are confirmed via 1H NMR (e.g., δ 6.10–8.6 ppm for aromatic and NH protons) and HRMS (mass accuracy <5 ppm) .
Basic: How is the structural integrity of this compound validated in academic research?
Spectroscopic and chromatographic techniques are critical:
- 1H/13C NMR : Aromatic protons (δ 6.7–8.5 ppm), NH/OH signals (δ 8.5–10 ppm), and methylene/methanol groups (δ 3.5–4.5 ppm) confirm substitution patterns .
- HRMS : Molecular ion peaks (e.g., m/z 356 [M⁺] for pyrimidine derivatives) validate molecular formulas .
- HPLC-PDA : Purity (>95%) is assessed using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in spectral data for structurally similar pyrimidine derivatives?
Discrepancies in NMR or MS data often arise from regioisomerism or solvent effects . Strategies include:
- 2D NMR (COSY, HSQC) : Differentiates between adjacent substituents (e.g., distinguishing 5- vs. 6-chloro isomers) .
- X-ray crystallography : Resolves ambiguous NOE correlations by providing absolute stereochemistry, as shown for pyrimidine analogs in .
- Computational modeling : DFT calculations predict chemical shifts and compare them to experimental data .
Advanced: What experimental design considerations are critical for optimizing the yield of this compound?
Key factors include:
- Catalyst selection : Pd(0) or Cu(I) catalysts enhance coupling efficiency in halogenated pyrimidine systems .
- Reaction medium : Polar aprotic solvents (e.g., DMF) improve solubility, while microwave irradiation reduces reaction time from hours to minutes .
- Temperature control : Maintaining 80–100°C prevents decomposition of heat-sensitive intermediates .
- Workup protocols : Acid-base extraction removes unreacted benzylamine, and recrystallization (e.g., ethanol/water) ensures high purity .
Advanced: How can researchers investigate the biological activity of this compound?
In vitro assays are prioritized:
- Enzyme inhibition : Screen against kinases or GPCRs using fluorescence polarization assays (e.g., cAMP detection) .
- Antimicrobial studies : MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- SAR analysis : Modify the benzylamino or chloro groups to correlate structural features with activity .
Advanced: What strategies mitigate challenges in regioselective functionalization of the pyrimidine core?
Regioselectivity is influenced by:
- Directing groups : Electron-withdrawing substituents (e.g., -Cl) direct electrophilic attacks to specific positions .
- Protecting groups : Temporary protection of the methanol group (-CH₂OH) with TBDMS-Cl prevents undesired side reactions .
- Metal-mediated catalysis : Pd-catalyzed C-H activation enables selective functionalization at the 4- or 5-position .
Advanced: How are stability and storage conditions determined for this compound?
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light sensitivity : Store in amber vials at –20°C to prevent photolytic decomposition .
- Hygroscopicity : Karl Fischer titration quantifies water absorption, guiding the use of desiccants (e.g., silica gel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
